molecular formula C16H23BrN2O B6472180 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide CAS No. 2640822-64-4

1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide

Cat. No.: B6472180
CAS No.: 2640822-64-4
M. Wt: 339.27 g/mol
InChI Key: DYWVNTNYZOLIGX-UHFFFAOYSA-N
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Description

“1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound also has a bromophenyl group, which is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . For example, the bromine atom on the phenyl ring could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure . For example, the presence of the bromine atom and the pyrrolidine ring could influence these properties .

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it is plausible that this compound may interact with targets involved in these diseases, such as enzymes or receptors in the Leishmania and Plasmodium species.

Mode of Action

This could involve binding to the active site of an enzyme, altering its activity, or interacting with a receptor, modulating its signaling .

Biochemical Pathways

Similar compounds have been shown to interfere with the metabolic pathways of leishmania and plasmodium species . This could lead to disruption of essential processes in these organisms, resulting in their death or inhibition of growth.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are metabolized in the body

Result of Action

Based on the activities of similar compounds, it is likely that it leads to the death or growth inhibition of leishmania and plasmodium species . This could result in the alleviation of symptoms associated with leishmaniasis and malaria.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many brominated compounds are considered hazardous and can cause skin and eye irritation . Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Additionally, research could be conducted to improve the synthesis of this compound and to better understand its properties and behavior .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O/c1-16(2,3)18-15(20)13-7-8-19(11-13)10-12-5-4-6-14(17)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWVNTNYZOLIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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